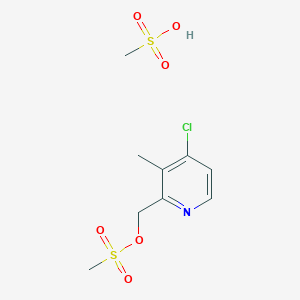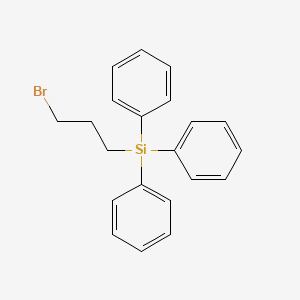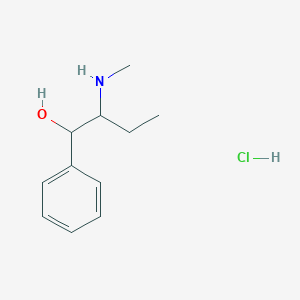
1,1'-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) is a chemical compound with the molecular formula C22H16F6N4O2 and a molecular weight of 482.389 g/mol . This compound is known for its unique structure, which includes two trifluoromethylphenyl groups attached to a central phenylene bis(urea) core. It is often used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) typically involves the reaction of 1,3-phenylenediamine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the urea groups can be hydrolyzed to form corresponding amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) involves its ability to form hydrogen bonds with various substrates. This property allows it to stabilize transition states and activate substrates in chemical reactions. The trifluoromethyl groups enhance its electron-withdrawing capability, making it a potent catalyst in certain organic transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) can be compared with other similar compounds, such as:
1,1’-(1,2-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea): Similar structure but with a different phenylene linkage, affecting its reactivity and applications.
1,1’-(1,4-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea): Another isomer with distinct properties and uses.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: A thiourea derivative with enhanced catalytic properties due to the presence of sulfur.
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea: A compound with similar trifluoromethyl groups but different functional groups, leading to varied applications.
These comparisons highlight the uniqueness of 1,1’-(1,3-Phenylene)bis(3-(3-(trifluoromethyl)phenyl)urea) in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
304509-90-8 |
|---|---|
Molekularformel |
C22H16F6N4O2 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)phenyl]-3-[3-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C22H16F6N4O2/c23-21(24,25)13-4-1-6-15(10-13)29-19(33)31-17-8-3-9-18(12-17)32-20(34)30-16-7-2-5-14(11-16)22(26,27)28/h1-12H,(H2,29,31,33)(H2,30,32,34) |
InChI-Schlüssel |
CCXXIGJVJZBRKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)

![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)
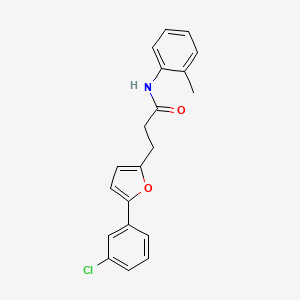

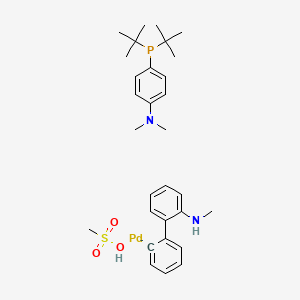
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)
